(1-Ethyl-1H-pyrazol-4-yl)methanamine chemical properties and structure
(1-Ethyl-1H-pyrazol-4-yl)methanamine chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1-Ethyl-1H-pyrazol-4-yl)methanamine is a heterocyclic amine belonging to the pyrazole class of compounds. The pyrazole nucleus is a well-established pharmacophore found in a wide array of medicinally important molecules, exhibiting a broad spectrum of biological activities.[1][2][3][4] This technical guide provides a comprehensive overview of the known chemical properties, structure, and a proposed synthetic route for (1-Ethyl-1H-pyrazol-4-yl)methanamine.
Chemical Properties and Structure
Table 1: Chemical Properties of (1-Ethyl-1H-pyrazol-4-yl)methanamine
| Property | Value | Source |
| IUPAC Name | (1-ethylpyrazol-4-yl)methanamine | PubChem |
| CAS Number | 856696-09-8 | Ambeed |
| Molecular Formula | C6H11N3 | PubChemLite |
| Molecular Weight | 125.17 g/mol | PubChemLite |
| Monoisotopic Mass | 125.0953 Da | PubChemLite |
| Predicted XlogP | -0.6 | PubChemLite |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| pKa | Data not available | - |
| Solubility | Data not available | - |
Structure:
The chemical structure of (1-Ethyl-1H-pyrazol-4-yl)methanamine consists of a central pyrazole ring, which is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. An ethyl group is attached to one of the nitrogen atoms (N1), and a methanamine group is attached to the carbon at the 4-position of the pyrazole ring.
Caption: Chemical structure of (1-Ethyl-1H-pyrazol-4-yl)methanamine.
Proposed Experimental Protocols
3.1. Proposed Synthesis of (1-Ethyl-1H-pyrazol-4-yl)methanamine via Reductive Amination
This proposed two-step synthesis starts with the formylation of 1-ethyl-1H-pyrazole followed by reductive amination.
Step 1: Synthesis of 1-ethyl-1H-pyrazole-4-carbaldehyde
The Vilsmeier-Haack reaction is a standard method for the formylation of electron-rich heterocyclic compounds like pyrazoles.
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Materials:
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1-ethyl-1H-pyrazole
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Phosphorus oxychloride (POCl3)
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N,N-Dimethylformamide (DMF)
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Dichloromethane (DCM)
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Sodium bicarbonate (NaHCO3) solution
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Anhydrous magnesium sulfate (MgSO4)
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-
Procedure:
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In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool a solution of DMF in DCM to 0 °C.
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Slowly add phosphorus oxychloride (POCl3) to the cooled DMF solution while maintaining the temperature at 0 °C. Stir the mixture for 30 minutes to form the Vilsmeier reagent.
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Add a solution of 1-ethyl-1H-pyrazole in DCM dropwise to the Vilsmeier reagent at 0 °C.
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Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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After completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.
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Extract the aqueous layer with DCM.
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Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain 1-ethyl-1H-pyrazole-4-carbaldehyde.
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Step 2: Reductive Amination to (1-Ethyl-1H-pyrazol-4-yl)methanamine
Reductive amination of the aldehyde with ammonia will yield the target primary amine.
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Materials:
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1-ethyl-1H-pyrazole-4-carbaldehyde
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Ammonia (e.g., 7N solution in methanol)
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Sodium borohydride (NaBH4) or other suitable reducing agent
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Methanol
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Hydrochloric acid (HCl)
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Sodium hydroxide (NaOH)
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Dichloromethane (DCM)
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Anhydrous magnesium sulfate (MgSO4)
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Procedure:
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Dissolve 1-ethyl-1H-pyrazole-4-carbaldehyde in methanol.
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Add an excess of ammonia solution (e.g., 7N in methanol) and stir the mixture at room temperature for 1-2 hours to form the imine intermediate.
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Cool the reaction mixture to 0 °C and add sodium borohydride in portions.
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Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
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Quench the reaction by the careful addition of water.
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Remove the methanol under reduced pressure.
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Adjust the pH of the aqueous residue to acidic (pH ~2) with hydrochloric acid and wash with DCM to remove any unreacted aldehyde.
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Basify the aqueous layer to pH >10 with sodium hydroxide.
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Extract the product with DCM.
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Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield (1-Ethyl-1H-pyrazol-4-yl)methanamine. Further purification can be achieved by distillation or column chromatography if necessary.
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Caption: Proposed workflow for the synthesis of (1-Ethyl-1H-pyrazol-4-yl)methanamine.
Potential Biological Activities
While no specific biological activity data for (1-Ethyl-1H-pyrazol-4-yl)methanamine has been found in the reviewed literature, the pyrazole scaffold is a key feature in many pharmacologically active compounds. Derivatives of pyrazole have been reported to possess a wide range of biological activities, including but not limited to:
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Antimicrobial and Antifungal: Pyrazole derivatives have shown efficacy against various bacterial and fungal strains.[3]
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Anti-inflammatory: The well-known NSAID celecoxib contains a pyrazole core, and numerous other pyrazole derivatives exhibit anti-inflammatory properties.[4]
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Anticancer: Certain pyrazole compounds have been investigated for their cytotoxic effects on cancer cell lines.
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Anticonvulsant and Antidepressant: The pyrazole structure is also found in compounds with activity in the central nervous system.[5]
Given the prevalence of biological activity within the pyrazole class, it is plausible that (1-Ethyl-1H-pyrazol-4-yl)methanamine could serve as a valuable building block or lead compound in drug discovery programs targeting a variety of therapeutic areas. Further screening and biological evaluation are necessary to determine its specific pharmacological profile. No specific signaling pathway has been identified for this compound.
Conclusion
(1-Ethyl-1H-pyrazol-4-yl)methanamine is a pyrazole derivative with potential for application in medicinal chemistry and drug development. This guide has provided the available chemical information and a plausible, detailed protocol for its synthesis. The lack of extensive experimental data highlights an opportunity for further research to fully characterize this compound and explore its potential biological activities. The proposed synthetic route offers a practical approach for researchers to obtain this molecule for further investigation.
References
- 1. mdpi.com [mdpi.com]
- 2. ejbps.com [ejbps.com]
- 3. Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives | Bentham Science [benthamscience.com]
